

2-Butyloctanoic Acid: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Butyloctanoic acid*

Cat. No.: B1328923

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyloctanoic acid, a member of the Guerbet acid family, is a C12 branched-chain carboxylic acid. Its unique structure, featuring a butyl group at the alpha position to the carboxyl group, imparts properties such as low melting point, excellent thermal and oxidative stability, and good lubricity. These characteristics have led to its use in various industrial applications, including the formulation of lubricants, greases, plasticizers, and as an emollient in cosmetic products.^[1] Beyond these direct applications, **2-butyloctanoic acid** serves as a valuable chemical intermediate in organic synthesis for the creation of a diverse range of downstream molecules. This document provides detailed application notes and experimental protocols for the use of **2-butyloctanoic acid** in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **2-butyloctanoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	27610-92-0	[2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₂₄ O ₂	[2] [3] [5]
Molecular Weight	200.32 g/mol	[2] [5]
Appearance	Colorless liquid	[3] [6]
Boiling Point	230 °C (lit.)	[5] [6]
Density	0.887 g/mL at 25 °C (lit.)	[2] [5]
Refractive Index	n _{20/D} 1.438 (lit.)	[5]
Flash Point	113 °C (closed cup)	[2]
pKa	4.82 ± 0.40 (Predicted)	[3]

Applications in Organic Synthesis

2-Butyloctanoic acid is a versatile starting material for a variety of chemical transformations, primarily involving reactions of its carboxylic acid group. The most common applications include esterification and amidation to produce esters and amides, respectively. These derivatives find use as emollients, plasticizers, and lubricants.

Esterification Reactions

The synthesis of esters from **2-butyloctanoic acid** is a common application, particularly for the production of Guerbet esters used in cosmetics and lubricants. The Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method.

This protocol describes a general procedure for the synthesis of a 2-butyloctyl ester of **2-butyloctanoic acid**.

Materials:

- **2-Butyloctanoic acid**

- 2-Butyloctanol
- Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Toluene or another suitable solvent for azeotropic removal of water
- Aqueous potassium hydroxide solution
- Silica gel or other suitable drying agent
- Standard laboratory glassware for reflux and distillation

Procedure:

- A mixture of **2-butyloctanoic acid** and 2-butyloctanol (typically in a 1:1 to 1:1.2 molar ratio) is heated under a reflux column.
- A catalytic amount of sulfuric acid (e.g., 0.2% by weight of the reactants) is added to the mixture.
- Toluene is often used as a water-removing agent to drive the equilibrium towards the ester product.
- The reaction progress is monitored by measuring the amount of water collected.
- Upon completion of the reaction, the mixture is neutralized by stirring with an aqueous potassium hydroxide solution.
- The organic layer is washed with water and dried with a drying agent like silica gel.
- The resulting ester can be further purified by distillation if necessary.

Quantitative Data for Esterification Reactions:

While a specific protocol with quantitative data for the esterification of **2-butyloctanoic acid** was not found in the searched literature, high yields are generally achievable for Fischer esterifications. For the synthesis of di(2-butyloctyl) dicarboxylate esters using 2-butyl-1-octanol and various dicarboxylic acids, yields in the range of 88-98% have been reported.^[7] It is

reasonable to expect similar high yields for the esterification of **2-butyloctanoic acid** under optimized conditions.

Reactants	Catalyst	Solvent	Temperature (°C)	Reaction Time	Yield (%)
2-Butyloctanoic Acid, Alcohol	H ₂ SO ₄ or TsOH	Toluene	Reflux	Varies	>90 (expected)

Note: The data in this table is based on general knowledge of Fischer esterification and related reactions, as specific quantitative data for **2-butyloctanoic acid** was not available in the search results.

Amidation Reactions

Amides of **2-butyloctanoic acid** can be synthesized by reacting the carboxylic acid with an amine. These reactions typically require a coupling agent to activate the carboxylic acid.

This protocol provides a general method for the synthesis of an N-alkyl-2-butyloctanamide.

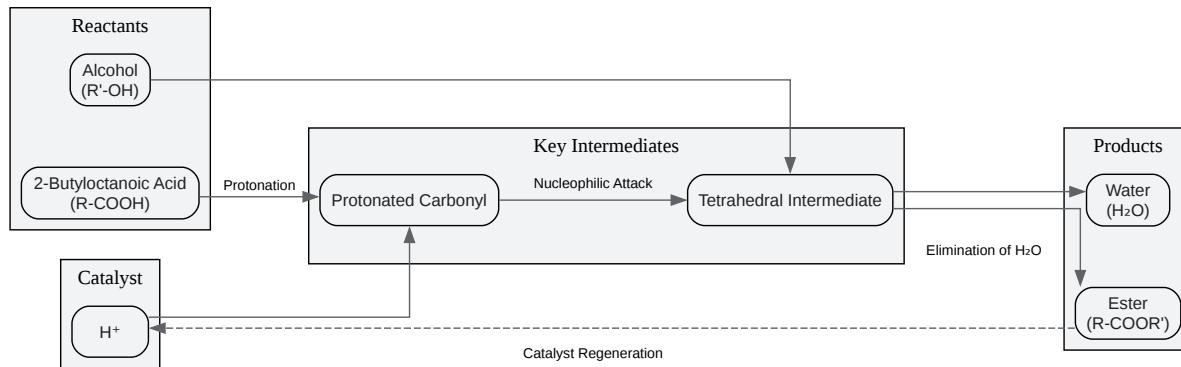
Materials:

- **2-Butyloctanoic acid**
- Primary or secondary amine
- Coupling agent (e.g., HBTU, B(OCH₂CF₃)₃)
- Base (e.g., Hünig's base)
- Acetonitrile or other suitable aprotic solvent
- Standard laboratory glassware

Procedure:

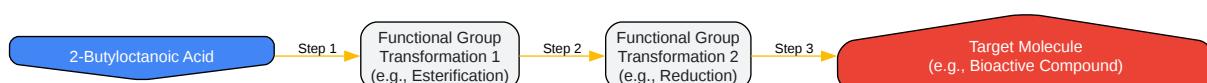
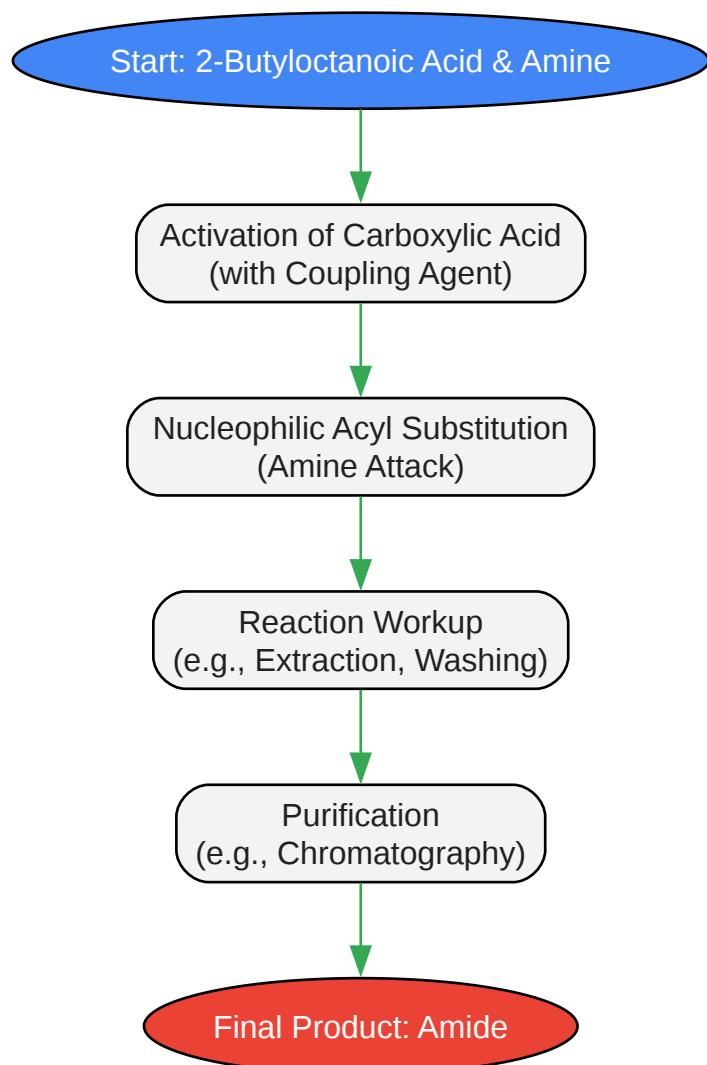
- **2-Butyloctanoic acid** (1.0 mmol) and the amine (1.0 mmol) are dissolved in acetonitrile (2 mL).
- The coupling agent (e.g., B(OCH₂CF₃)₃, 2.0 mmol) is added to the solution.
- The reaction mixture is stirred at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 5-24 hours).
- The reaction progress can be monitored by techniques such as TLC or LC-MS.
- Upon completion, the reaction mixture is worked up to isolate the amide product. This may involve extraction and purification by chromatography.

Quantitative Data for Amidation Reactions:


Specific quantitative data for the amidation of **2-butyloctanoic acid** was not found in the provided search results. However, modern amidation methods report good to excellent yields for a wide range of carboxylic acids and amines.

Reactants	Coupling Agent	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
2-Butyloctanoic Acid, Amine	HBTU	Hünig's base	Acetonitrile	80-100	1-2	High (expected)
2-Butyloctanoic Acid, Amine	B(OCH ₂ CF ₃) ₃	-	Acetonitrile	80	5-24	High (expected)

Note: The data in this table is based on general amidation protocols, as specific quantitative data for **2-butyloctanoic acid** was not available in the search results.



Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of **2-butyloctanoic acid** as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Mechanism of Fischer Esterification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Butyloctanoic acid | 27610-92-0 | FB170864 | Biosynth [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Butyloctanoic acid 96% | 27610-92-0 [sigmaaldrich.com]
- 6. 2-BUTYLOCTANOIC ACID | 27610-92-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Butyloctanoic Acid: A Versatile Chemical Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328923#2-butyloctanoic-acid-as-a-chemical-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com